molecular formula C14H12ClFO2 B5764888 {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol

{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol

Cat. No. B5764888
M. Wt: 266.69 g/mol
InChI Key: NJTYFRLXJKERLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for use in different areas of research.

Scientific Research Applications

{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. It is also used in the synthesis of other compounds, such as esters, ethers, and amides, which have applications in the field of organic chemistry.

Mechanism of Action

The mechanism of action of {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function, memory, and learning in animal models. It has also been shown to have neuroprotective effects and can prevent the damage caused by oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol is its unique chemical structure, which makes it an ideal candidate for use in various research applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol. One of the primary areas of research is in the development of new pharmaceuticals that can be used to treat various neurological disorders. Another area of research is in the development of new synthetic methods for the production of this compound, which can improve its yield and purity. Additionally, studies can be conducted to investigate the potential applications of this compound in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has various scientific research applications. Its unique chemical structure and properties make it an ideal candidate for use in various fields, including medicinal chemistry and organic chemistry. Further research is needed to fully understand its mechanism of action and potential applications in different fields.

Synthesis Methods

The synthesis of {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base, followed by reduction with sodium borohydride. The reaction yields {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol as a white solid with a melting point of 92-94°C.

properties

IUPAC Name

[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTYFRLXJKERLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.